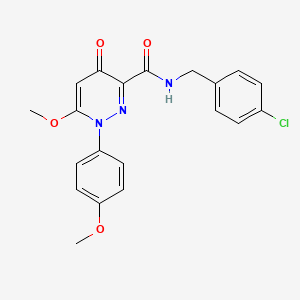

N-(4-chlorobenzyl)-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

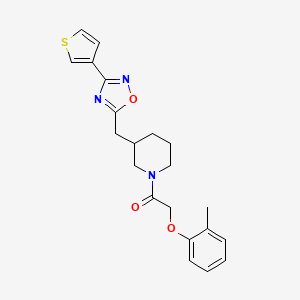

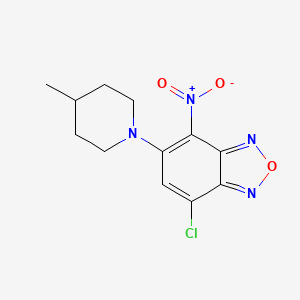

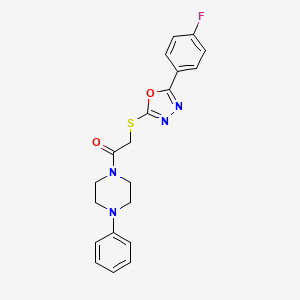

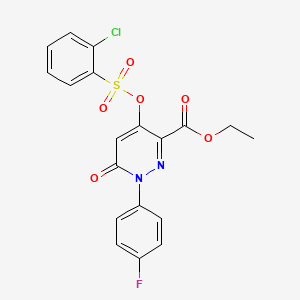

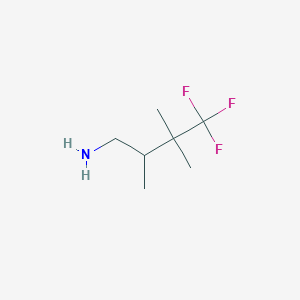

This compound is a dihydropyridazine derivative with several functional groups attached, including a chlorobenzyl group, two methoxyphenyl groups, and a carboxamide group. Dihydropyridazines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. The exact method would depend on the specific reactions used to introduce the various functional groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydropyridazine ring, along with the various functional groups, would give this compound its unique properties .Chemical Reactions Analysis

As a dihydropyridazine derivative, this compound could potentially participate in a variety of chemical reactions. The reactivity of the compound would be influenced by the presence and position of its functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Antitumor Activities

Compounds related to N-(4-chlorobenzyl)-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide have demonstrated significant antitumor activities. For instance, derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moieties have shown moderate to good antitumor activities against various cancer cell lines, including A549, H460, and HT-29. These studies provide insights into structure-activity relationships, highlighting the importance of specific molecular linkers and substituents for enhancing antitumor effectiveness (Liu et al., 2020).

Antimicrobial Activity

Several compounds structurally related to the chemical have shown promising antimicrobial properties. For example, specific 1,6-dihydropyridazine-3-carboxamide derivatives displayed substantial antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, as well as against fungal microorganisms. These findings suggest potential applications in the development of new antimicrobial agents (Othman & Hussein, 2020).

Cytotoxicity

Some related compounds have been evaluated for their cytotoxic effects, particularly against cancer cells. For example, 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been synthesized and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. This research contributes to understanding the cytotoxic potential of such compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).

Antidiabetic Screening

Derivatives of dihydropyrimidine, structurally related to the compound , have been synthesized and evaluated for antidiabetic activity. These studies involved the inhibition of α-amylase, a key enzyme in carbohydrate metabolism, indicating potential applications in diabetes management (Lalpara et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4/c1-27-16-9-7-15(8-10-16)24-18(28-2)11-17(25)19(23-24)20(26)22-12-13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFLBZPGRDWSII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCC3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2422693.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2422695.png)

![3-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2422700.png)

![2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2422701.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2422704.png)

![N-(2-carbamoylbenzofuran-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2422706.png)

![N-cyclohexyl-4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)